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Capsanthin 3,6-epoxide

Cat. No.: B1256702
M. Wt: 600.9 g/mol
InChI Key: TWTPPPZIWNGQCQ-XDWIPUNCSA-N
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Description

Contextualization as a Xanthophyll Carotenoid Derivative

Capsanthin (B1668288) 3,6-epoxide belongs to the xanthophyll subclass of carotenoids, which are distinguished by the presence of oxygen in their molecular structure, typically as hydroxyl or epoxide groups. Carotenoids themselves are a diverse group of more than 700 identified pigments synthesized by plants, algae, and some microorganisms. nih.gov They are responsible for many of the yellow, orange, and red colors seen in nature. nih.gov

Specifically, Capsanthin 3,6-epoxide is characterized by a 3,6-epoxy-β-end group. novapublishers.comarkat-usa.org This structure is a modification of capsanthin, a primary red carotenoid in peppers. The formation of the 3,6-epoxide involves a rearrangement of a 5,6-epoxide precursor. novapublishers.com This structural feature places it in a unique category of carotenoids and influences its chemical properties and potential biological activities.

Significance in Plant Pigmentation Research, particularly in Capsicum annuum

The presence and concentration of this compound, along with other carotenoids, vary depending on the pepper cultivar, stage of ripening, and environmental conditions. mdpi.comfao.org For instance, it has been identified as a minor component in the carotenoid profile of pale green peppers and ripe red peppers. fao.orgnih.gov Research has shown that during the ripening process of some Capsicum annuum varieties, this compound is among the suite of carotenoids that are synthesized and accumulate. fao.org

The biosynthesis of these specific carotenoids is a key area of investigation. Recent studies have successfully reconstructed the biosynthetic pathway of paprika-specific carotenoids, including this compound, in E. coli. acs.org This work has provided insights into the enzymatic reactions involved, highlighting the role of enzymes like capsanthin/capsorubin (B42635) synthase (CCS) and zeaxanthin (B1683548) epoxidase (ZEP). acs.org

Overview of Current Research Trajectories and Gaps in Understanding

Current research on this compound is multifaceted. A significant focus is on its biosynthesis and the genetic and enzymatic mechanisms that lead to its formation in Capsicum species. acs.orgcabidigitallibrary.org Understanding these pathways is crucial for agricultural applications, such as breeding pepper varieties with specific color characteristics and carotenoid compositions. nih.gov

Another important research avenue is the development of advanced analytical techniques for the identification and quantification of this compound and other minor carotenoids. seiken-site.or.jpbotanyjournals.com Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array detection (PAD) and mass spectrometry (MS) have been instrumental in characterizing the complex carotenoid profiles of peppers. seiken-site.or.jpseiken-site.or.jpresearchgate.net

Table 1: Key Research Findings on this compound

Research Area Key Findings References
Biosynthesis Successfully synthesized in pathway-engineered E. coli, with the reaction catalyzed by capsanthin/capsorubin synthase (CCS). acs.org
Identification Identified as a minor carotenoid in various stages of Capsicum annuum ripening, including pale green and ripe red fruits. fao.orgnih.govresearchgate.net
Analytical Methods Detected and characterized using HPLC-PAD-APCI-MS. seiken-site.or.jp
Chemical Structure Contains a 3,6-epoxy-β-end group. novapublishers.comarkat-usa.org
Metabolism Believed to be a precursor to the oxidative metabolite capsanthone 3,6-epoxide. seiken-site.or.jpnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Antheraxanthin (B39726)
β-carotene
β-cryptoxanthin
Capsanthin
This compound
Capsanthin 5,6-epoxide
Capsanthone 3,6-epoxide
Capsorubin
Cucurbitaxanthin A
Cycloviolaxanthin (B1256373)
Lutein (B1675518)
Lycopene (B16060)
Neoxanthin
Violaxanthin (B192666)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B1256702 Capsanthin 3,6-epoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-19-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35(42)38(9)26-33(41)25-36(38,5)6)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)27-34(44-40)28-39(40,10)43/h11-24,33-34,41,43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t33-,34-,38-,39+,40?/m0/s1

InChI Key

TWTPPPZIWNGQCQ-XDWIPUNCSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C12[C@](C[C@@H](O1)CC2(C)C)(C)O)/C=C/C=C(\C)/C=C/C(=O)[C@@]3(C[C@H](CC3(C)C)O)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC(=O)C3(CC(CC3(C)C)O)C

Synonyms

capsanthin 3,6-epoxide

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Primary Plant Sources: Capsicum annuum (Paprika and Chili Pepper Varieties)

Capsanthin (B1668288) 3,6-epoxide is a carotenoid found predominantly in the fruits of Capsicum annuum, which includes a wide array of paprika and chili pepper varieties. nih.govusamv.ro It is considered a minor carotenoid, co-occurring with major pigments like capsanthin and capsorubin (B42635) that are responsible for the characteristic red color of ripe peppers. researchgate.net The structure of Capsanthin 3,6-epoxide features a unique 3,6-epoxy end group, classifying it among a specialized group of carotenoids isolated from Capsicum species. acs.orgseiken-site.or.jpmdpi.commdpi.com

In ripe red fruits of Capsicum annuum, this compound is present in relatively small quantities compared to other carotenoids. Detailed high-performance liquid chromatography (HPLC) analyses of various red paprika varieties have consistently identified it as part of a complex mixture of pigments. acs.orgmdpi.comnih.gov

For example, a quantitative analysis of the carotenoids in ripe Capsicum annuum var. lycopersiciforme rubrum revealed that the total carotenoid content was approximately 1.3 g per 100 g of dry weight. acs.orgfao.org While capsanthin (37%), β-carotene (9%), zeaxanthin (B1683548) (8%), and cucurbitaxanthin A (7%) were the most abundant, the remainder of the pigment profile consisted of several minor compounds, including this compound. acs.orgmdpi.comnih.govfao.org Another study identified this compound in pale green pepper at a concentration of 0.42 mg per 100 g of dry weight. nih.govmdpi.com

CarotenoidPercentage of Total CarotenoidsClassification
Capsanthin37%Major
β-carotene9%Major
Zeaxanthin8%Major
Cucurbitaxanthin A7%Major
Capsorubin3.2%Major
This compound Minor ComponentMinor
Capsanthin 5,6-epoxideMinor ComponentMinor
5,6-diepikarpoxanthinMinor ComponentMinor
Violaxanthin (B192666)Minor ComponentMinor
Antheraxanthin (B39726)Minor ComponentMinor
β-cryptoxanthinMinor ComponentMinor

Data sourced from studies on C. annuum var. lycopersiciforme rubrum. acs.orgmdpi.comnih.govfao.org

The presence and concentration of this compound can vary significantly among different species and cultivars of Capsicum. nih.gov Carotenoid profiles are determined by the specific genotypes of the pepper, which regulate the enzymatic pathways responsible for pigment synthesis. nih.gov While it is a characteristic minor component in many red-fruited C. annuum cultivars, its distribution is not uniform across the entire genus. mdpi.comcabidigitallibrary.org The accumulation of specific carotenoids is a key factor that determines the final color of the mature fruit, which can range from pale green to deep red. nih.govnih.gov

Minor Occurrence in Other Plant Species

While most prominently associated with Capsicum, this compound and related carotenoids with κ-end groups have been identified in a few other unrelated plant species.

Research has confirmed the presence of this compound in Asparagus falcatus. mdpi.com It has also been reported in the pollen anthers of Lilium tigrinum and in various species of Aesculus (horse chestnut). mdpi.comnovapublishers.comresearchgate.net

The case of Asparagus officinalis (common asparagus) is more complex. While early research suggested the presence of capsanthin-like compounds, a more recent and detailed reinvestigation of its fruit using HPLC did not detect carotenoids with a 3,6-epoxy end group, such as this compound. acs.org This indicates that the biosynthetic pathways leading to this specific compound are not active in A. officinalis fruits, in contrast to Capsicum species. acs.org

Developmental Dynamics During Fruit Ripening and Pigment Accumulation

The accumulation of this compound is intrinsically linked to the ripening process of Capsicum fruits. During maturation, the fruit undergoes a dramatic metabolic shift where chloroplasts differentiate into chromoplasts, leading to the degradation of chlorophylls (B1240455) and the massive de novo synthesis and accumulation of carotenoids. mdpi.com

In the initial green stages, the dominant pigments are chlorophylls and chloroplast-associated carotenoids like lutein (B1675518) and neoxanthin. nih.govmdpi.com As ripening proceeds, the levels of these compounds decrease, while the synthesis of yellow, orange, and red xanthophylls increases. nih.govencyclopedia.pub this compound appears during the later phases of ripening, synthesized alongside other characteristic red pepper pigments. core.ac.uk Its presence has been noted even in the pale green stage, indicating its synthesis begins before the fruit is fully red. nih.govmdpi.com

This compound is believed to be formed as an oxidative metabolite. seiken-site.or.jp One proposed pathway suggests it originates from capsanthin 5,6-epoxide through a rearrangement, or alternatively, it may be an oxidative metabolite of capsanthin itself. seiken-site.or.jp This transformation is part of a complex network of biosynthetic reactions that produce the diverse array of minor carotenoids found in ripe peppers. mdpi.com

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to Carotenoid Epoxides in Plants

The biosynthesis of epoxycarotenoids is a critical branch of the broader carotenoid pathway in plants, leading to the formation of essential precursors for various downstream products, including capsanthin (B1668288) 3,6-epoxide.

The enzyme zeaxanthin (B1683548) epoxidase (ZEP) plays a pivotal role in the initial epoxidation steps of the xanthophyll cycle. oup.comresearchgate.net ZEP catalyzes the sequential introduction of an epoxide group onto the 3-hydroxy-β-rings of zeaxanthin. researchgate.netresearchgate.net This process first yields antheraxanthin (B39726), which possesses one 5,6-epoxy group, and subsequently violaxanthin (B192666), which has two. oup.comresearchgate.net This reaction is reversible and light-dependent, forming a crucial part of the plant's photoprotective mechanisms. oup.comlu.se Violaxanthin and antheraxanthin serve as the direct precursors for the synthesis of red keto-xanthophylls in chili peppers. nih.govmdpi.com

Table 1: Key Enzymes and their Functions in Precursor Formation

EnzymeSubstrateProduct(s)Function
Zeaxanthin Epoxidase (ZEP)ZeaxanthinAntheraxanthin, ViolaxanthinSequential epoxidation of zeaxanthin's β-rings. oup.comresearchgate.net

The transformation of 5,6-epoxycarotenoids, such as antheraxanthin and violaxanthin, into various other carotenoid structures is a key diversification point in the biosynthetic pathway. In Capsicum species, these 5,6-epoxides are the substrates for the formation of the characteristic red pigments. acs.orgacs.org The conversion of the 5,6-epoxy end group can proceed through several proposed routes, including epoxide ring opening and endo epoxide rearrangement, which ultimately lead to the formation of the 3,6-epoxy-β end group characteristic of capsanthin 3,6-epoxide. arkat-usa.orgresearchgate.net This transformation is a critical step that distinguishes the carotenoid profile of red peppers. researchgate.net

Proposed Mechanistic Steps in Capsicum Biosynthesis of 3,6-Epoxides

The specific biochemical steps that convert the 5,6-epoxy precursors into the 3,6-epoxy structure found in this compound within Capsicum fruits are thought to involve oxidative metabolism and significant molecular rearrangements.

The biosynthesis of this compound is inherently an oxidative process. frontiersin.orgnih.gov Precursor carotenoids like capsanthin are subject to further enzymatic oxidation. seiken-site.or.jp Capsanthone 3,6-epoxide, for instance, is considered an oxidative metabolite of this compound, indicating that oxidative reactions continue to modify these molecules even after the initial formation of the 3,6-epoxy ring. nih.gov These oxidative steps are crucial for the generation of the diverse array of carotenoids found in ripe pepper fruits. frontiersin.org

The conversion of the 5,6-epoxy end group of antheraxanthin and violaxanthin into the cyclopentanol (B49286) ring of capsanthin and capsorubin (B42635) is proposed to occur via a pinacolic-type rearrangement. nih.govmdpi.com This type of reaction involves the formation of a carbocation or carbenium ion intermediate. wikipedia.orgnih.gov In this proposed mechanism, the protonation of the 5,6-epoxide leads to the opening of the epoxide ring, generating a carbocation at the C5 position. A subsequent rearrangement of the carbon skeleton, specifically a 1,2-hydride or alkyl shift, would lead to the formation of the five-membered ring characteristic of capsanthin. While the direct enzymatic evidence for a specific pinacolic rearrangement leading to the 3,6-epoxy structure is still under investigation, it is a chemically plausible mechanism for the significant structural alteration required. The formation of a 3,6-epoxy ring from a 5,6-epoxy precursor would necessitate a series of intramolecular rearrangements, likely involving stabilized carbenium ion intermediates to facilitate the ring closure between C3 and C6.

Relationship to Related Carotenoids and Their Metabolism

This compound does not exist in isolation within the chromoplasts of Capsicum fruits. It is part of a complex mixture of structurally related carotenoids, and its presence is a result of interconnected metabolic pathways.

Research has identified capsanthone 3,6-epoxide as a naturally occurring carotenoid in red paprika (Capsicum annuum L.). seiken-site.or.jpnih.govacs.org Spectroscopic analyses have confirmed its structure as (3S,5R,6S,5′R)-3,6-epoxy-5,6-dihydro-5-hydroxy-β,κ-carotene-3′,6′-dione. seiken-site.or.jpacs.org It is proposed that capsanthone 3,6-epoxide is an oxidative metabolite of this compound. seiken-site.or.jpnih.govacs.org This metabolic conversion likely involves the oxidation of a hydroxy group on the this compound molecule. seiken-site.or.jp

This compound is consistently found alongside a suite of other carotenoids that possess epoxy groups or related structures in red paprika. acs.orgbenthamdirect.com This co-occurrence points to a shared biosynthetic origin from common precursors like antheraxanthin and violaxanthin. researchgate.net

Notable co-occurring epoxy-carotenoids include:

Capsanthin 5,6-epoxide : This is a major carotenoid in red paprika, often found in higher concentrations than the 3,6-epoxide isomer. seiken-site.or.jpacs.org

Cycloviolaxanthin (B1256373) : A diepoxy-carotenoid that also features the 5-hydroxy-3,6-epoxy-β-end group structure. benthamdirect.comresearchgate.netresearchgate.net

Cucurbitaxanthins (A and B) : These are other prominent carotenoids in Capsicum fruits that contain the characteristic 3,6-epoxy-β-end group. acs.orgbenthamdirect.comresearchgate.net

The formation of these various carotenoids with 3,6-epoxy, 5,6-epoxy, and 3,5,6-trihydroxy end groups is thought to be interrelated. acs.orgbenthamdirect.comresearchgate.net The proposed biosynthetic pathway suggests that the 3-hydroxy-5,6-epoxy end group of precursors like antheraxanthin can undergo different enzymatic rearrangements. researchgate.net An endo epoxide rearrangement can lead to the formation of the 3,6-epoxy end group characteristic of this compound, cycloviolaxanthin, and cucurbitaxanthins. researchgate.netresearchgate.net This indicates a metabolic branch point where common precursors are channeled into different but related final products.

CompoundKey Structural FeatureRelationship to this compound
Capsanthone 3,6-epoxide 3-oxo-κ-end groupOxidative metabolite. seiken-site.or.jpnih.gov
Capsanthin 5,6-epoxide 5,6-epoxy-β-end groupCo-occurs; isomeric epoxide form. acs.org
Cycloviolaxanthin Two 3,6-epoxy-β-end groupsCo-occurs; shares the same end group. benthamdirect.comresearchgate.net
Cucurbitaxanthin A One 3,6-epoxy-β-end groupCo-occurs; shares the same end group. acs.orgresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the structural determination of Capsanthin (B1668288) 3,6-epoxide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the compound's carbon skeleton, molecular weight, and chromophoric system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of carotenoids, including Capsanthin 3,6-epoxide. Full characterization of this compound has been achieved through the application of ¹H- and ¹³C-NMR spectroscopy. researchgate.net While specific, detailed spectral data tables for this compound are not widely published, the analysis would follow established methodologies for related 3,6-epoxy carotenoids.

¹H-NMR (Proton NMR) : This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, ¹H-NMR would be used to identify signals from the methyl protons, olefinic protons of the polyene chain, and protons on the substituted end groups. The characteristic signals for the 3,6-epoxy-β-end group and the κ-end group would be critical for identification.

¹³C-NMR (Carbon-13 NMR) : This analysis maps the carbon framework of the molecule. Key diagnostic signals in the ¹³C-NMR spectrum of this compound would include those for the C-3 and C-6 carbons involved in the epoxide linkage, typically found at distinct chemical shifts. seiken-site.or.jp The spectrum would also confirm the total number of carbon atoms (40) and differentiate between sp², and sp³ hybridized carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) Correlations : This 2D NMR technique is crucial for determining the stereochemistry of the molecule by identifying protons that are close to each other in space. For this compound, NOESY would be used to establish the relative configuration of substituents on the end groups, particularly the spatial relationships of the protons around the chiral centers of the 3,6-epoxy ring system.

Technique Application for this compound Expected Key Observations
¹H-NMR Identifies proton environmentsSignals for polyene chain, methyl groups, and specific protons on the 3,6-epoxy and κ-end groups.
¹³C-NMR Maps the carbon skeleton40 distinct carbon signals, with characteristic shifts for C-3 and C-6 of the epoxy ring.
NOESY Determines spatial proximity of protonsCorrelations confirming the stereochemistry of the chiral centers in the molecule.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Fast Atom Bombardment (FAB) is a soft ionization technique that typically produces intact molecular ions. wikipedia.org When coupled with Collision-Induced Dissociation tandem mass spectrometry (CID-MS/MS), it provides detailed structural information through controlled fragmentation. This method has been instrumental in the structural analysis of related epoxy carotenoids. nih.govacs.orgresearchgate.net

For 3,6-epoxy carotenoids like this compound, FAB CID-MS/MS analysis reveals characteristic fragmentation patterns. In addition to ions resulting from the loss of water or toluene from the polyene chain, specific diagnostic ions are observed. The fragmentation of the 3,6-epoxy end group is expected to produce diagnostic product ions at m/z 286 and m/z 312, which helps to distinguish it from 5,6-epoxy or 5,8-epoxy isomers. nih.gov

Precursor Ion Expected Fragmentation Diagnostic Product Ions Significance
[M]⁺Cleavage of C-C bonds in polyene chainm/z 584 ([M-H₂O]⁺)Loss of a hydroxyl group
[M]⁺Cleavage at the 3,6-epoxy end groupm/z 286, m/z 312Characteristic of the 3,6-epoxy structure nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. The molecular formula for this compound is C₄₀H₅₆O₄. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion to within a very narrow tolerance (typically <5 ppm).

Parameter Value
Molecular Formula C₄₀H₅₆O₄
Nominal Mass 600
Theoretical Exact Mass 600.42296

Electrospray Ionization (ESI) is another soft ionization technique widely used for the analysis of polar compounds like xanthophylls. researchgate.net It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. acs.orgseiken-site.or.jp ESI coupled with tandem MS (ESI-MS/MS) is used to obtain fragmentation data similar to FAB CID-MS/MS. nih.govnih.gov The analysis of this compound by ESI-MS would be expected to yield a prominent ion corresponding to its protonated form or a sodium adduct, confirming its molecular weight. Subsequent MS/MS analysis would reveal characteristic losses from the polyene chain.

UV-Vis spectroscopy provides information about the conjugated double bond system (chromophore) of the carotenoid. The position of the absorption maximum (λmax) is indicative of the length and nature of the polyene chain. The spectrum of this compound is expected to show a broad absorption peak without the fine structure typical of many carotenes, a feature common to carotenoids with carbonyl groups. Its absorption maximum has been noted to be very similar to that of Capsanthone 3,6-epoxide, which has a λmax at 470 nm in diethyl ether. seiken-site.or.jp The formation of the 3,6-epoxy ring does not significantly alter the length of the conjugated polyene chromophore compared to its precursor.

Compound Solvent Reported λmax Spectral Shape
This compoundDiethyl Ether (Et₂O)~470 nm seiken-site.or.jpBroad, without fine structure

Circular Dichroism (CD) Spectroscopy for Stereochemical Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. mtoz-biolabs.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information on the absolute configuration of the molecule. rsc.org The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a chiroptical fingerprint that can be compared with spectra of known compounds to assign the stereochemistry. mtoz-biolabs.com

The absolute configuration of carotenoid epoxides, in particular, can be determined using this method. mdpi.com While specific CD data for this compound is not extensively detailed, the spectrum of the closely related derivative, Capsanthone 3,6-epoxide, has been reported. seiken-site.or.jp Research indicates that Capsanthone 3,6-epoxide exhibits almost the same CD spectrum as this compound, making its data a valuable reference point. seiken-site.or.jp The structure of Capsanthone 3,6-epoxide was elucidated as (3S,5R,6S,5'R)-3,6-epoxy-5,6-dihydro-5-hydroxy-beta,kappa-carotene-3',6'-dione. nih.gov

Table 1: Circular Dichroism Data for Capsanthone 3,6-epoxide in Diethyl Ether (Et₂O)

Wavelength (λ) in nm Molar Ellipticity (Δε)
243 -0.5
278 +2.0
325 -1.0

Data sourced from Maoka et al. (2001). seiken-site.or.jp

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis and purification of this compound from its natural sources, typically the red paprika Capsicum annuum. researchgate.netgoogle.com Given the complexity of carotenoid profiles in these extracts, which include numerous isomers and related compounds, high-resolution separation techniques are required. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for the separation and quantification of carotenoids, including this compound. researchgate.netacs.org The technique offers high resolution, sensitivity, and reproducibility, making it suitable for analyzing complex mixtures. nih.gov

Reversed-phase HPLC, particularly with octadecylsilane (C18) stationary phases, is highly effective for separating carotenoids. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. C18 and C30 columns are commonly used for the separation of epoxycarotenoids. researchgate.netnih.gov

In the isolation of the related compound Capsanthone 3,6-epoxide, a C18 reversed-phase column was used for purification, demonstrating the utility of this stationary phase for this class of compounds. seiken-site.or.jp

Table 2: Examples of Reversed-Phase HPLC Systems for Carotenoid Epoxide Analysis

Stationary Phase Mobile Phase Application
C18 (Lichrospher 100 RP-18) Dichloromethane/Acetonitrile (5:95, v/v) Purification of Capsanthone 3,6-epoxide. seiken-site.or.jp
C18 Acetonitrile/Ethyl acetate (1:1, v/v) with 0.1% BHT Determination of Capsanthin and Capsorubin (B42635). researchgate.net
C18 (Agilent Zorbax Eclipse) Tertiary gradient of Methanol:Water (92:8) with 10 mM ammonium acetate, Water with 0.01 mM ammonium acetate, and MTBE. Profiling of carotenoids, including β-Carotene-5,6-epoxide. nih.govfrontiersin.org

This table provides examples of HPLC conditions used for analyzing related carotenoids, illustrating common methodologies applicable to this compound.

Chiral Phase Chromatography for Enantiomeric Separation

Enantiomers are stereoisomers that are non-superimposable mirror images and possess identical physical properties in an achiral environment. Their separation requires a chiral environment, which is achieved in HPLC by using a Chiral Stationary Phase (CSP). csfarmacie.cz The separation of carotenoid epimers, such as the (5R,6S) and (5S,6R) diastereomers that can form during epoxidation, is often only possible on a chiral HPLC column. mdpi.commdpi.com This is particularly true for compounds with an unsubstituted β-ring, where differentiation by other means is extremely difficult. mdpi.com Chiral HPLC is therefore a critical tool for resolving the specific stereoisomers of this compound, which is necessary for unambiguous stereochemical assignment. mdpi.comresearchgate.net

HPLC systems are frequently coupled with spectrophotometric detectors for the identification and quantification of carotenoids. A Photodiode Array (PDA) detector is particularly advantageous as it acquires the full UV/Vis absorption spectrum of the analyte as it elutes from the column. researchgate.net This provides crucial information for peak identification, as carotenoids exhibit characteristic spectra with distinct absorption maxima (λmax) determined by their chromophore. rsc.org The UV/Vis spectrum of Capsanthone 3,6-epoxide, which is structurally similar to this compound, shows a maximum absorption at 470 nm in diethyl ether. seiken-site.or.jp For quantitative analysis in HPLC-PDA systems, a detection wavelength around 450 nm is commonly employed for capsanthin and related compounds. nih.govnih.gov

Table 3: UV/Vis Absorption Maxima for Capsanthin-Related Epoxides

Compound λmax (nm) Solvent
Capsanthone 3,6-epoxide 470 Diethyl Ether
Capsanthin 5,6-epoxide 448 Not Specified
Capsanthin 5,8-epoxide 448 Not Specified

Data sourced from Maoka et al. (2001) seiken-site.or.jp and Maoka et al. (2016). acs.org

Preparative Chromatography for Compound Isolation

The isolation of this compound in a pure form for structural elucidation and bioactivity studies requires preparative chromatography. researchgate.net This process typically involves a multi-step approach, starting with open-column chromatography on an adsorbent like silica gel to achieve initial fractionation of the crude extract. seiken-site.or.jp Fractions enriched in the target compound are then subjected to further purification using preparative or semi-preparative HPLC. seiken-site.or.jpacs.org This allows for the separation of closely related compounds and isomers, yielding the isolated this compound. seiken-site.or.jpacs.org

Table 4: Example of a Semi-Preparative HPLC System for Isolation of a Related Carotenoid Epoxide

Parameter Specification
Instrument Shimadzu LC-6AD with SPD-6AV spectrophotometer
Column Lichrospher 100 RP-18 (C18)
Dimensions 20 mm (i.d.) x 250 mm (length)
Particle Size 10 µm
Mobile Phase Dichloromethane/Acetonitrile (5:95, v/v)
Flow Rate 5 mL/min
Detection 380 nm

This system was used for the final purification of Capsanthone 3,6-epoxide after initial separation on a silica gel column. seiken-site.or.jp

Chemometric Approaches in Complex Carotenoid Mixture Analysis

Given that this compound exists in a complex matrix, chemometrics, which involves the use of multivariate statistics, is a powerful tool for analyzing spectral data from these mixtures.

Chemometric models can be applied to data from techniques like UV-Vis spectrophotometry and Raman spectroscopy to classify samples or quantify specific components without the need for complete chromatographic separation. researchgate.netdntb.gov.ua

Partial Least Squares (PLS) Regression: A quantitative modeling technique that can be used to build a predictive model correlating spectral data (e.g., from a spectrophotometer) with the concentration of specific carotenoids determined by a reference method like HPLC. researchgate.net This allows for the rapid estimation of carotenoid content in large numbers of samples.

Soft Independent Modeling of Class Analogy (SIMCA): A supervised classification method used to build models for different classes of samples (e.g., different pepper cultivars or ripening stages) based on their spectral fingerprints. researchgate.net

The table below summarizes research findings related to the analysis of this compound and its related compounds.

Parameter Finding Reference Compound
Natural SourceCapsicum annuum L. (Red Paprika)This compound
Concentration0.42 mg/100 g DW (in pale green pepper)This compound
Molecular FormulaC40H54O4Capsanthone 3,6-epoxide
Molecular Weight (m/z)598.4028 [M+]Capsanthone 3,6-epoxide
UV-Vis λmax~470 nmCapsanthone 3,6-epoxide
HPLC ColumnC18, C30Carotenoid Mixtures
MS Fragmentation[M-18], [M-80]Epoxy Carotenoids

Biological Activities and Mechanistic Studies in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms

Capsanthin (B1668288) 3,6-epoxide, a carotenoid found in paprika (Capsicum annuum), demonstrates significant antioxidant properties through various mechanisms. nih.govresearchgate.net Like other carotenoids, its chemical structure, characterized by a polyene chain and specific end groups, allows it to interact with and neutralize reactive oxygen species (ROS). researchgate.net The antioxidant action of Capsanthin 3,6-epoxide involves direct scavenging of free radicals and modulation of cellular pathways related to oxidative stress. mdpi.comnovapublishers.com

Carotenoids are recognized as powerful antioxidant agents capable of acting on a wide range of oxidizing radicals. mdpi.com Their ability to scavenge ROS is a primary defense mechanism against oxidative damage. The interaction with ROS can occur through processes like electron transfer, hydrogen abstraction, and addition reactions. researchgate.net Studies indicate that carotenoids can react with ROS to form epoxide or endoperoxide derivatives. researchgate.net

This compound exhibits notable activity related to the superoxide (B77818) anion radical (·O₂⁻). mdpi.comnovapublishers.com Research has shown that both capsanthin and its 3,6-epoxide derivative have inhibitory effects on superoxide generation from activated leukocytes. novapublishers.com This suggests a direct chemical scavenging mechanism. The reaction of carotenoids like capsanthin with superoxide anion radicals can lead to the formation of epoxides. researchgate.netseiken-site.or.jp This interaction is a key part of its capacity to mitigate oxidative stress initiated by ·O₂⁻.

The hydroxyl radical (·OH) is an extremely reactive and damaging ROS. While specific mechanistic studies on the direct interaction between this compound and hydroxyl radicals are limited, the general reaction mechanism for related carotenoids provides insight. The reaction of paprika carotenoids with ·OH, generated, for instance, by a Fenton reaction system, can lead to the formation of various epoxides. seiken-site.or.jptandfonline.com For example, capsanthin reacts with ·OH to form products like capsanthin diepoxide and capsanthin 5,8-epoxide. seiken-site.or.jp This suggests that the polyene chain and ring structures of these carotenoids are susceptible to attack by hydroxyl radicals, resulting in their neutralization. tandfonline.comtandfonline.com

Carotenoids are well-known quenchers of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant cellular damage. researchgate.net This quenching can occur through two main pathways: physical quenching, where the carotenoid absorbs the energy from ¹O₂ and dissipates it as heat, and chemical quenching, which involves a reaction that leads to the degradation of the carotenoid. researchgate.netmdpi.com While specific quenching rate constants for this compound are not detailed, studies on related paprika carotenoids demonstrate potent singlet oxygen quenching activity. researchgate.netresearchgate.net The reaction with ¹O₂ typically results in the formation of endoperoxides. researchgate.netmdpi.com The extensive system of conjugated double bonds in the carotenoid structure is fundamental to its ability to effectively quench singlet oxygen. researchgate.net

Beyond direct radical scavenging, this compound participates in cellular pathways that protect against oxidative stress. It has been shown to have a notable inhibitory effect on the generation of nitric oxide (NO) in activated leukocytes. mdpi.comnovapublishers.com Excessive production of NO is linked to oxidative and nitrosative stress, which contributes to various pathological processes. novapublishers.com The ability of this compound to suppress NO generation highlights its role in modulating inflammatory and oxidative responses at a cellular level. mdpi.comnovapublishers.com

The antioxidant activity of this compound is intrinsically linked to its unique molecular structure. mdpi.com Research comparing the antioxidative activities of various paprika carotenoids against the oxidation of methyl linoleate (B1235992) has established a clear hierarchy.

RankCompoundRelative Antioxidant Activity
1Capsorubin (B42635)Highest
2This compoundHigh
3CapsanthinModerate
4Cycloviolaxanthin (B1256373)Lower
5β-caroteneLowest

This table illustrates the decreasing order of antioxidative activity among selected paprika carotenoids in inhibiting lipid peroxidation. researchgate.netmdpi.com

This ranking reveals that this compound is a more potent antioxidant than its parent compound, capsanthin, and the common carotenoid β-carotene. researchgate.netmdpi.com The structural features contributing to this efficacy include the polyene chain and specific functional groups on the end rings. novapublishers.com The 3-hydroxy-κ-end group, present in capsanthin, is thought to be important for its biological functions, such as the suppression of NO generation. mdpi.comnovapublishers.com The presence of the 3,6-epoxy end group in this compound further modifies its electronic properties, enhancing its antioxidant capacity compared to capsanthin. researchgate.netscienceopen.com Furthermore, Capsanthone 3,6-epoxide has been identified as a potential oxidative metabolite of this compound, indicating the reactivity of the parent molecule. researchgate.netseiken-site.or.jp

Direct Scavenging of Reactive Oxygen Species (ROS)

Anti-inflammatory Mechanistic Pathways

This compound has demonstrated notable anti-inflammatory activity. carotenoiddb.jp Its mechanisms of action are primarily linked to the modulation of signaling pathways that are crucial in the inflammatory response.

Research suggests that carotenoids, as a class, exert their anti-inflammatory effects by interacting with transcription factors and modulating pro-inflammatory signaling pathways. mdpi.com While direct studies on this compound's specific modulation of pathways like NF-κB and MAPKs are part of the broader understanding of carotenoid function, paprika pigments containing this compound have been shown to suppress the expression of several pro-inflammatory mediators. mdpi.comnih.gov In co-culture models of adipocytes and macrophages, paprika pigments, which include this compound, suppressed the mRNA expression of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), monocyte chemotactic protein-1 (MCP-1), and resistin. nih.govresearchgate.net This suggests an indirect influence of this compound on these key inflammatory signaling molecules.

Interactions with Biological Macromolecules and Cellular Processes (In Vitro/Cellular Models)

The biological effects of this compound are also evident in its interactions at the cellular level, particularly concerning gene expression and enzyme activity in adipocyte models.

Studies on paprika pigments, which contain this compound, have revealed significant effects on gene expression in 3T3-L1 adipocytes. nih.gov These pigments have been shown to enhance the mRNA expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear transcription factor that governs adipogenic gene expression. nih.gov The upregulation of PPARγ is a critical step in the early stages of adipocyte differentiation. nih.gov Furthermore, treatment with paprika pigments led to an increase in adiponectin mRNA expression and secretion, a hormone that plays a beneficial role in glucose regulation and fatty acid oxidation. nih.govmdpi.com Conversely, in an inflammatory co-culture model, these pigments suppressed the mRNA expression of pro-inflammatory adipocytokines, including IL-6, TNF-α, MCP-1, and resistin. nih.govmdpi.com

In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that a carotenoid fraction from paprika, containing this compound, can influence the activity of key enzymes involved in adipogenesis. This fraction, which also included capsanthin and capsorubin, was found to increase the activity of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme associated with fat accumulation in adipocytes. nih.govmdpi.com This indicates a role in promoting the differentiation of these cells. Furthermore, this paprika pigment fraction acted as a ligand for PPARγ, a critical regulator of adipocyte differentiation. mdpi.comencyclopedia.pub By activating PPARγ, these carotenoids can promote the differentiation of small adipocytes. mdpi.com

Comparative Biological Activities with Other Carotenoids

The biological activities of this compound are often evaluated in comparison to other well-known carotenoids. These comparisons highlight its relative potency in various biological assays.

One of the key activities studied is its antioxidant capacity. In studies investigating the inhibition of peroxyl radical-dependent lipid peroxidation, this compound demonstrated stronger activity than both capsanthin and β-carotene. mdpi.comnih.gov The order of inhibitory strength was reported as capsorubin > this compound > capsanthin > cycloviolaxanthin > β-carotene. researchgate.netnih.gov This indicates that the red xanthophylls, including this compound, are more potent inhibitors of lipid peroxidation than β-carotene. mdpi.comnih.gov

Furthermore, this compound exhibits notable effects on the generation of reactive oxygen species. It has been shown to have inhibitory effects on the generation of nitric oxide (NO) and superoxide. mdpi.com This is in contrast to other carotenoids like lutein (B1675518), astaxanthin, and canthaxanthin, which were found to significantly increase NO generation. mdpi.com

Structural Modifications, Derivatives, and Analogues

Naturally Occurring Derivatives and Related Epoxy-Carotenoids

The chromoplasts of ripening Capsicum annuum fruits are a complex biochemical environment where a diverse array of carotenoids are synthesized and transformed. mdpi.com Among these are several compounds structurally related to capsanthin (B1668288) 3,6-epoxide, arising from shared biosynthetic precursors and metabolic modifications. benthamdirect.com

Capsanthone 3,6-epoxide is a naturally occurring carotenoid that has been isolated from the fruits of the red tomato-shaped paprika, Capsicum annuum L. seiken-site.or.jpnih.gov Its structure was determined to be (3S,5R,6S,5′R)-3,6-epoxy-5,6-dihydro-5-hydroxy-β,κ-carotene-3′,6′-dione. seiken-site.or.jp This compound is considered an oxidative metabolite of capsanthin 3,6-epoxide. seiken-site.or.jpnih.gov The proposed biogenetic pathway suggests that capsanthone 3,6-epoxide is formed from this compound through the oxidation of the hydroxyl group at the C-3′ position of the κ-end group. seiken-site.or.jp An alternative, though less likely, pathway would involve the epoxidation of capsanthone, but the hypothetical intermediate, capsanthone 5,6-epoxide, has not been detected in paprika. seiken-site.or.jp The characterization of capsanthone 3,6-epoxide was achieved through extensive spectroscopic analysis, including Fast Atom Bombardment Collision-Induced Dissociation-Mass Spectrometry/Mass Spectrometry (FAB CID-MS/MS). nih.govresearchgate.net

This compound is part of a larger group of carotenoids that possess the characteristic 5-hydroxy-3,6-epoxy-β (oxabicyclo) end group. benthamdirect.com These compounds are found as minor but significant components in red paprika (Capsicum annuum). arkat-usa.orgmdpi.com Their formation is believed to occur via the rearrangement of a 5,6-epoxy end group, a common precursor in carotenoid biosynthesis. novapublishers.comacs.org

Cycloviolaxanthin (B1256373) : This carotenoid is unique as it contains two 3,6-epoxy end groups. arkat-usa.orgchemrj.org Its full name is (3S,5R,6R,3′S,5′R,6′R)-3,6:3′,6′-diepoxy-5,6,5′,6′-tetrahydro-β,β-carotene-5,5′-diol. chemrj.org It has been isolated from red paprika as a minor pigment. mdpi.com

Cucurbitaxanthin A and B : These related compounds are also prominent in red paprika and pumpkin (Cucurbita maxima). mdpi.comacs.orgresearchgate.net

Cucurbitaxanthin A has one 3,6-epoxy end group and one standard β-end group with a hydroxyl at C-3'. researchgate.net Its structure is (3S,5R,6R,3′R)-3,6-epoxy-5,6-dihydro-β,β-carotene-5,3′-diol. researchgate.net

Cucurbitaxanthin B features a 3,6-epoxy end group and a 5',6'-epoxy end group. arkat-usa.orgresearchgate.net It can be prepared semisynthetically by the epoxidation of cucurbitaxanthin A. arkat-usa.org

Cucurbitachrome Epimers : These are diepoxy carotenoids isolated from red paprika, characterized as (3S,5R,6R,3′S,5′R,8′S)- and (3S,5R,6R,3′S,5′R,8′R)-3,6,5′,8′-diepoxy-5,6,5′,8′-tetrahydro-β,β-carotene-5,3′-diol. arkat-usa.orgwiley.com They possess both a 3,6-epoxy group and a 5,8-epoxy (furanoid) group. arkat-usa.org

Compound NameKey Structural FeaturesNatural Source
Capsanthone 3,6-epoxideOne 3,6-epoxy end group; one 3-oxo-κ-end groupCapsicum annuum (Red Paprika) seiken-site.or.jpnih.gov
CycloviolaxanthinTwo 3,6-epoxy end groupsCapsicum annuum (Red Paprika) mdpi.com
Cucurbitaxanthin AOne 3,6-epoxy end group; one hydroxylated β-end groupCapsicum annuum, Cucurbita maxima acs.orgresearchgate.net
Cucurbitaxanthin BOne 3,6-epoxy end group; one 5',6'-epoxy end groupCapsicum annuum arkat-usa.org
Cucurbitachrome EpimersOne 3,6-epoxy end group; one 5',8'-epoxy end groupCapsicum annuum (Red Paprika) arkat-usa.orgwiley.com

Synthetic and Semisynthetic Analogues

The synthesis of this compound and its analogues is of interest for confirming structures and exploring structure-activity relationships. Methodologies often involve the controlled epoxidation of carotenoid precursors or multi-step total synthesis.

The epoxidation of carotenoids at the 5,6-double bond is a common strategy for creating precursors to 3,6-epoxy structures. A widely used reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). seiken-site.or.jpmychemblog.com When a carotenoid with a 3-hydroxy-β-end group, such as capsanthin, is treated with m-CPBA, epoxidation occurs at the 5,6-position. seiken-site.or.jpresearchgate.net

This reaction is typically not stereospecific and yields a mixture of two diastereomers:

syn -epoxide : The epoxy group is on the same side as the C-3 hydroxyl group.

anti -epoxide : The epoxy group is on the opposite side of the C-3 hydroxyl group.

For example, the epoxidation of capsanthin with m-CPBA produces both syn-capsanthin 5,6-epoxide and anti-capsanthin 5,6-epoxide, which can be separated chromatographically. seiken-site.or.jpresearchgate.net These 5,6-epoxides are key intermediates; under acidic conditions, they can undergo a rearrangement to form the more stable 5,8-epoxide (furanoid) or the 3,6-epoxide ring structure. seiken-site.or.jpresearchgate.net The formation of 3,6-epoxy carotenoids like this compound and cucurbitaxanthin A has been observed during the acid-catalyzed hydrolysis of their corresponding 5,6-epoxide precursors. researchgate.net

The total synthesis of complex 3,6-epoxy carotenoids requires precise control over the formation of the oxabicyclo-end group. A successful strategy involves the regioselective ring opening of a tetrasubstituted 3-hydroxy-5,6-epoxide building block. novapublishers.comnih.govnih.gov This approach has been used for the total synthesis of cucurbitaxanthin A, cycloviolaxanthin, and this compound. nih.govrsc.org

The key steps in this synthetic route are:

Preparation of a C15-3-hydroxy-5,6-epoxide : A smaller, functionalized C15 fragment containing the 3-hydroxy-5,6-epoxy-β-end group is synthesized. nih.govnih.gov

Regioselective Ring Opening : This C15 epoxide is treated with a Lewis acid, which promotes a regioselective ring-opening reaction to form a C(15)-3,6-epoxide intermediate. novapublishers.comnih.gov The outcome of this cleavage is dependent on the length of the conjugated double bond system attached to the ring. novapublishers.com

Chain Elongation : The C15 fragment containing the newly formed 3,6-epoxy ring is then coupled with other building blocks (e.g., a central C10-dialdehyde and another C15 fragment) using methods like the Horner-Wadsworth-Emmons reaction to construct the full C40 carotenoid backbone. rsc.orgacs.org

This regioselective approach provides a controlled pathway to synthesize specific 3,6-epoxy carotenoids that are often found in nature in only minor quantities. novapublishers.comnih.gov

Impact of Structural Features on Bioactivity and Stability

The structural modifications that differentiate this compound from other carotenoids, namely the presence of the 3,6-epoxy end group and the κ-end group, have a significant impact on its chemical properties and biological activities.

Research into the antioxidant effects of various carotenoids from C. annuum has shown that the red xanthophylls are potent inhibitors of lipid peroxidation. mdpi.com When compared, the antioxidant activity against peroxyl radical-dependent lipid peroxidation was found to decrease in the following order: capsorubin (B42635) > this compound > capsanthin > cycloviolaxanthin > β-carotene. mdpi.com This demonstrates that this compound is a more effective antioxidant in this system than its precursor capsanthin and the common carotenoid β-carotene. mdpi.com

CompoundRelative Antioxidant Activity (Lipid Peroxidation Inhibition) mdpi.comNotes on Bioactivity
CapsorubinHighestPossesses two κ-end groups. novapublishers.com
This compoundHighMore active than capsanthin and β-carotene. mdpi.com Shows high inhibition of NO generation. novapublishers.com
CapsanthinMediumPrecursor to this compound. mdpi.com
CycloviolaxanthinLowerLess active than this compound. mdpi.com
β-CaroteneLowest (of this group)Common reference carotenoid. mdpi.com

Biotechnological Production and Synthetic Approaches

Microbial Biosynthesis via Engineered Organisms (e.g., Escherichia coli)

The production of capsanthin (B1668288) 3,6-epoxide in engineered Escherichia coli represents a significant milestone in microbial biotechnology. acs.orgnih.gov Researchers have successfully reconstructed the native biosynthetic pathway for a series of paprika-specific carotenoids, including capsanthin 3,6-epoxide, within E. coli. acs.orgnih.govresearchgate.net This achievement marks the first successful biosynthesis of this compound in a microbial host, opening doors for scalable and sustainable production. nih.gov

The biosynthesis of this compound in E. coli was made possible by the functional expression of a suite of heterologous carotenogenic genes. acs.orgnih.gov A key study successfully co-expressed eight different enzyme genes necessary to construct the complete pathway. nih.gov Central to this pathway are two enzymes from paprika (Capsicum annuum): capsanthin/capsorubin (B42635) synthase (CaCCS) and zeaxanthin (B1683548) epoxidase (CaZEP). acs.orgnih.gov

The enzyme CaZEP is responsible for the epoxidation of zeaxanthin into antheraxanthin (B39726) and subsequently into violaxanthin (B192666). mdpi.com The CaCCS enzyme then acts on these epoxycarotenoids. mdpi.com Historically, CaCCS was known to convert antheraxanthin and violaxanthin into capsanthin and capsorubin, respectively. mdpi.com However, recent research has demonstrated a novel function for CaCCS: the conversion of antheraxanthin into cucurbitaxanthin A and this compound. acs.orgnih.gov This newly assigned function for the CaCCS enzyme was a critical discovery for the microbial production of this compound. acs.orgresearchgate.net Initial attempts to produce these compounds were often complicated by the dual activity of CCS, which also functions as a lycopene (B16060) β-cyclase. nih.gov Overcoming this required careful regulation of the upstream genes and a high level of CCS expression to channel substrates effectively. nih.gov

A significant challenge in reconstructing complex metabolic pathways in a heterologous host is ensuring that enzymes in a sequence can efficiently interact. Low yields in previous attempts to synthesize capsanthin were attributed to the dual functionality of CaCCS and an inefficient supply of its substrates, antheraxanthin and violaxanthin, from CaZEP. acs.orgnih.gov To overcome this, an enhanced interaction between CaCCS and CaZEP was deemed essential for an efficient reaction. acs.orgnih.govresearchgate.net

A successful strategy involved an enzyme scaffolding technique to co-localize CaCCS and CaZEP. acs.orgnih.gov The enzymes were individually fused to an S·tag, which then binds to oligomerized S-protein scaffolds expressed within the E. coli cells. acs.orgnih.govresearchgate.net This protein scaffold acts as a molecular workbench, bringing the two key enzymes into close proximity. acs.org This strategy of forcing the enzymes to be located adjacently dramatically improved the efficiency of the pathway, leading to the successful biosynthesis of not only capsanthin and capsorubin but also cucurbitaxanthin A and this compound. acs.orgnih.govresearchgate.net This approach underscores the critical importance of scaffolding for optimizing multi-enzyme pathways when reconstructing native biosynthetic systems in microorganisms. nih.gov Similar co-localization strategies, such as fusing enzymes to membrane proteins, have proven effective in enhancing the production of other carotenoids. mdpi.comresearchgate.net

Table 1: Key Enzymes and Strategies in Microbial Biosynthesis
Enzyme/StrategyOrganism of OriginFunction in PathwayOptimization ApproachReference
CaZEP (Zeaxanthin Epoxidase)Capsicum annuumConverts zeaxanthin to antheraxanthin and violaxanthin.Co-localized with CaCCS on a protein scaffold. acs.orgnih.govmdpi.com
CaCCS (Capsanthin/Capsorubin Synthase)Capsicum annuumConverts antheraxanthin to capsanthin and this compound. Also has lycopene β-cyclase activity.Co-localized with CaZEP; high expression level to favor desired reaction. acs.orgnih.govnih.gov
S-protein ScaffoldingN/A (Synthetic Biology Tool)Provides a platform for co-localizing S·tag-fused enzymes.Used to bring CaCCS and CaZEP into close proximity to enhance substrate channeling. acs.orgnih.govresearchgate.net

To maximize the production of a target compound like this compound, it is crucial to direct the host cell's metabolic resources efficiently. Metabolic flux engineering aims to optimize the flow of metabolites through a desired pathway while minimizing the flux into competing pathways. nih.gov While specific flux analysis for this compound production is not yet extensively documented, general principles applied to other carotenoids in E. coli are highly relevant.

A key strategy is to enhance the supply of upstream precursors. Carotenoids are derived from the isoprenoid pathway, and enhancing the native Methylerythritol 4-phosphate (MEP) pathway in E. coli can boost yields. mdpi.com Overexpression of MEP pathway genes, such as dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and idi (encoding isopentenyl diphosphate (B83284) isomerase), has been shown to increase the production of carotenoids. mdpi.com Furthermore, precise control over pathway regulation is essential. One study demonstrated that minimizing byproducts by carefully regulating the seven upstream carotenogenic genes was crucial for the successful formation of capsanthin. nih.gov Advanced strategies, such as using "plug-in repressor libraries," allow for the precise tuning of gene expression to rebalance (B12800153) carbon flux between essential cellular processes and the heterologous production pathway, a technique that has successfully improved lycopene production. nih.gov These metabolic engineering approaches hold significant promise for increasing the yield of this compound in microbial systems. jmb.or.krmdpi.com

Chemical Synthesis of this compound and Related Compounds

Beyond biotechnological methods, this compound can be produced through chemical synthesis. A total synthesis for this compound, along with related 3,6-epoxy carotenoids like cucurbitaxanthin A and cycloviolaxanthin (B1256373), has been successfully accomplished. rsc.org The key step in this synthetic route involves the regioselective ring-opening of tetrasubstituted 3-hydroxy-5,6-epoxides to form the necessary C15-3,6-epoxide building blocks. rsc.org

Partial synthesis is also a viable route. The acid-catalyzed hydrolysis of carotenoid 5,6-epoxides, such as (3S,5R,6S,3′S,5′R)-5,6-epoxycapsanthin, has been shown to yield the corresponding 3,6-epoxycapsanthin. researchgate.net This reaction proceeds through the formation of a carbenium cation at the C6 position, followed by a nucleophilic attack from the 3-hydroxy group, resulting in the formation of the 3,6-epoxy end group. researchgate.net A new carotenoid, capsanthone 3,6-epoxide, which is believed to be an oxidative metabolite of this compound, has also been identified and characterized. researchgate.netseiken-site.or.jp

Strategies for Sustainable Production and Downstream Processing

Sustainable production of this compound is a key consideration, with microbial fermentation offering a potentially more consistent and environmentally friendly alternative to extraction from agricultural sources.

Ecological and Physiological Significance in Plants

Role in Plant Pigmentation and Visual Signaling

Capsanthin (B1668288) 3,6-epoxide is a component of the carotenoid profile that contributes to the vibrant coloration of ripe plant tissues, particularly the red hues of Capsicum fruits mdpi.comnih.govscienceopen.com. While the primary red pigments in paprika are capsanthin and capsorubin (B42635), Capsanthin 3,6-epoxide is one of several other carotenoids, including its isomer capsanthin 5,6-epoxide, that add to the complexity and intensity of the final color mdpi.commdpi.comencyclopedia.pub. The accumulation of these red xanthophylls occurs during the ripening process as green chloroplasts differentiate into red-orange chromoplasts nih.govresearchgate.net.

This coloration is not merely aesthetic; it serves as a critical visual signal to frugivores (fruit-eating animals). The bright red color, to which this compound contributes, makes the fruit highly conspicuous against green foliage, attracting animals that consume the fruit and disperse the seeds, thereby facilitating the plant's reproductive success. The specific mixture of carotenoids can vary with the cultivar and ripening stage, influencing the exact shade of red nih.govresearchgate.net. For instance, this compound has been identified in pale green peppers at low concentrations, indicating its synthesis begins before the fruit is fully ripe nih.govmdpi.com. In a detailed analysis of ripening red paprika (Capsicum annuum var. lycopersiciforme rubrum), this compound was found among the minor carotenoids that constituted the remainder of the pigment profile after accounting for major components like capsanthin, zeaxanthin (B1683548), and β-carotene researchgate.net.

Contribution to Photoprotection and Stress Response Mechanisms

While carotenoids in photosynthetic tissues are well-known for their photoprotective roles, those that accumulate in non-photosynthetic chromoplasts of fruits, such as this compound, also contribute to stress mitigation, particularly against oxidative damage during ripening.

This compound is not a direct participant in the primary, rapidly reversible xanthophyll cycle (interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin) that dissipates excess light energy in photosynthetic leaves nih.gov. This cycle is a key mechanism for non-photochemical quenching under high-light stress nih.govresearchgate.net. However, the biosynthesis of this compound is intrinsically linked to the components of the xanthophyll cycle. Its precursors, antheraxanthin and violaxanthin, are central to the cycle encyclopedia.pubmdpi.com. In Capsicum chromoplasts, the enzyme capsanthin-capsorubin synthase (CCS) acts on these epoxides to produce capsanthin and capsorubin mdpi.com. Recent research has also assigned the formation of this compound to the activity of CCS researchgate.netresearchgate.netacs.org. Therefore, the synthesis of this compound is a downstream pathway that utilizes xanthophyll cycle intermediates. This process, occurring in chromoplasts, is part of a broader developmental program that manages the fruit's metabolic state and protects it from photo-oxidative stress as it ripens and becomes more exposed to light mdpi.com.

A significant physiological role of this compound is its function as an antioxidant. Ripening is a period of high metabolic activity and cellular reorganization, which can lead to the increased production of reactive oxygen species (ROS) that can damage lipids, proteins, and nucleic acids researchgate.net. This compound demonstrates potent antioxidant activity, helping to protect fruit tissues from this oxidative damage nih.govresearchgate.net.

Research comparing the antioxidant capabilities of various carotenoids from C. annuum has shown that this compound is a highly effective inhibitor of peroxyl radical-dependent lipid peroxidation. Its activity in this regard was found to be superior to that of both capsanthin and β-carotene, two well-known antioxidants mdpi.comresearchgate.net. This highlights a specific and important protective function for this compound within the fruit's chromoplasts.

Table 1: Relative Antioxidant Activity of Paprika Carotenoids Against Lipid Peroxidation
CarotenoidRelative Antioxidant Strength
CapsorubinHighest
This compoundHigh
CapsanthinMedium
Cycloviolaxanthin (B1256373)Low
β-CaroteneLowest
Data sourced from studies on the inhibition of peroxyl radical-dependent lipid peroxidation by carotenoids isolated from Capsicum annuum. mdpi.comresearchgate.net

Developmental Roles in Chromoplast Biogenesis and Carotenoid Accumulation

The presence and accumulation of this compound are tightly linked to the developmental biology of plastids, specifically the transformation of chloroplasts into chromoplasts in ripening fruit mdpi.comnih.gov. During ripening in Capsicum species, chlorophyll (B73375) degrades while the synthesis of new carotenoids, including this compound, is initiated de novo encyclopedia.pubresearchgate.net. These newly formed carotenoids are sequestered and accumulate within the developing chromoplasts mdpi.comnih.gov.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of capsanthin (B1668288) 3,6-epoxide is intricately linked to the broader carotenoid pathway in Capsicum species. While the primary enzymes responsible for the formation of its precursors are known, the precise enzymatic steps and regulatory mechanisms leading to the 3,6-epoxy structure warrant further investigation.

The formation of capsanthin 3,6-epoxide is believed to be an oxidative process from capsanthin. seiken-site.or.jp Research suggests that the capsanthin-capsorubin synthase (CCS) enzyme, which converts antheraxanthin (B39726) and violaxanthin (B192666) into capsanthin and capsorubin (B42635) respectively, plays a crucial role. mdpi.comtandfonline.com This enzyme is highly expressed during the ripening of C. annuum. mdpi.com A proposed mechanism for the formation of the κ-end group characteristic of capsanthin involves a pinacolic rearrangement of 5,6-epoxy carotenoids, a reaction catalyzed by CCS. novapublishers.commdpi.comnih.gov The formation of the 3,6-epoxy end group is thought to be a subsequent rearrangement from a 5,6-epoxy precursor. novapublishers.com

Recent studies have successfully produced this compound in engineered Escherichia coli, which co-expressed paprika capsanthin/capsorubin synthase (CaCCS) and zeaxanthin (B1683548) epoxidase (CaZEP). nih.govacs.org This achievement highlights the central role of CaCCS in its formation. nih.govacs.org However, the exact mechanism by which CaCCS facilitates the formation of the 3,6-epoxy structure from a potential capsanthin 5,6-epoxide intermediate is not fully understood. It is hypothesized that this transformation may be one of several possible rearrangements of the 5,6-epoxy end group. novapublishers.comarkat-usa.org

Future research should focus on identifying and characterizing the specific enzymes or enzymatic domains responsible for this epoxide rearrangement. It is possible that CCS possesses a broader substrate specificity or that other, yet undiscovered, enzymes are involved in this specific modification. Delving into the regulatory networks that control the expression of these biosynthetic genes, particularly in response to developmental cues and environmental stress, will also be critical. Understanding these networks could pave the way for manipulating the production of specific carotenoids like this compound in plants.

Advanced Structural-Function Relationship Studies and Mechanistic Insights

The unique structural features of this compound, particularly the 3,6-epoxy-5-hydroxy end group, are thought to contribute to its biological activities. researchgate.net This structural element is not commonly found in natural carotenoids. researchgate.net Advanced spectroscopic techniques, including Fast Atom Bombardment Collision-Induced Dissociation-Mass Spectrometry/Mass Spectrometry (FAB CID-MS/MS), have been instrumental in elucidating its structure. seiken-site.or.jpresearchgate.net

The presence of the 3,6-epoxy group is believed to influence the antioxidant potential of the molecule. Studies have shown that this compound is a potent antioxidant, with its activity being greater than that of capsanthin and β-carotene in inhibiting lipid peroxidation. mdpi.comresearchgate.netnih.gov This suggests that the 3,6-epoxy moiety enhances its ability to scavenge radicals.

Further research using advanced computational modeling and biophysical techniques is needed to fully understand the structure-function relationship. These studies could provide mechanistic insights into how the 3,6-epoxy group affects the electronic properties of the polyene chain and its interaction with reactive oxygen species. Comparing the antioxidant mechanisms of this compound with its precursors and other related carotenoids will help to pinpoint the specific contributions of this unique structural feature.

Optimization of Biotechnological Production Systems for Industrial Applications

The successful biosynthesis of this compound in pathway-engineered Escherichia coli represents a significant step towards its biotechnological production. nih.govacs.org This was achieved by functionally expressing multiple genes for eight carotenogenic enzymes, including paprika capsanthin/capsorubin synthase (CaCCS) and zeaxanthin epoxidase (CaZEP). nih.govacs.org A key innovation in this system was the use of S-protein scaffolds to enhance the interaction between CaCCS and CaZEP, which improved the efficiency of the pathway. nih.govacs.org

This initial success opens the door for further optimization to achieve industrial-scale production. Future research should focus on several key areas:

Metabolic Engineering: Further engineering of the host microorganism's metabolism can enhance the precursor supply and divert metabolic flux towards carotenoid biosynthesis. This could involve overexpressing key enzymes in the upstream pathway and knocking out competing pathways.

Enzyme Engineering: The catalytic efficiency and substrate specificity of the biosynthetic enzymes, particularly CaCCS, could be improved through protein engineering techniques such as directed evolution.

Fermentation Process Optimization: Developing optimal fermentation conditions, including media composition, temperature, and aeration, will be crucial for maximizing the yield and productivity of this compound.

Downstream Processing: Efficient and scalable methods for extracting and purifying this compound from the microbial biomass need to be developed.

By addressing these challenges, it will be possible to establish a robust and cost-effective biotechnological platform for the sustainable production of this compound for various applications.

Exploration of Novel Biological Activities in Defined In Vitro and Non-Human In Vivo Models

This compound has demonstrated promising biological activities, primarily as a potent antioxidant. In vitro studies have shown its ability to inhibit the oxidation of methyl linoleate (B1235992), with its antioxidative activity being stronger than that of capsanthin, cycloviolaxanthin (B1256373), and β-carotene. researchgate.net The order of antioxidant activity against peroxyl radical-dependent lipid peroxidation was found to be capsorubin > this compound > capsanthin > cycloviolaxanthin > β-carotene. mdpi.comnih.gov Furthermore, it has shown remarkably high inhibition of nitric oxide (NO) generation. novapublishers.com

While these initial findings are encouraging, further exploration of its biological activities in more defined models is warranted. Future research should investigate a broader range of potential therapeutic effects using various in vitro assays. This could include assessing its anti-inflammatory, and other biological properties.

Following promising in vitro results, studies in non-human in vivo models are essential to validate these findings and understand the compound's physiological effects. For instance, its potent antioxidant activity could be investigated in animal models of diseases associated with oxidative stress. The chemopreventive potential observed for other Capsicum carotenoids in mouse skin carcinogenesis models suggests that similar investigations for this compound could be valuable. mdpi.comencyclopedia.pub

A summary of key research findings related to the biological activities of this compound is presented in the table below.

Biological Activity Model System Key Findings Reference
Antioxidant ActivityIn vitro (oxidation of methyl linoleate)Higher antioxidative activity than capsanthin, cycloviolaxanthin, and β-carotene. researchgate.net
Antioxidant ActivityIn vitro (peroxyl radical-dependent lipid peroxidation)Stronger inhibitor of lipid peroxidation than capsanthin, cycloviolaxanthin, and β-carotene. mdpi.comnih.gov
Anti-inflammatory ActivityIn vitroRemarkably high inhibition of nitric oxide (NO) generation. novapublishers.com

Q & A

Q. How is Capsanthin 3,6-epoxide structurally characterized in plant extracts?

this compound is identified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its molecular structure includes a 3,6-epoxide group on the capsanthin backbone, with distinct UV-Vis absorption peaks (e.g., λmax ~470 nm) due to conjugated double bonds . Comparative analysis with reference standards (e.g., capsanthin) via thin-layer chromatography (TLC) or column chromatography is critical for confirmation .

Q. What analytical methods are used to quantify this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS) is standard. For plasma/erythrocyte analysis, solid-phase extraction (SPE) pre-concentration is recommended, with calibration curves validated using spiked samples. Concentrations in human plasma are reported at ~0.27 mg/100 mL, significantly lower than capsanthin (3.27 mg/100 mL) .

Q. How does the bioavailability of this compound compare to other paprika carotenoids?

Bioavailability is assessed via pharmacokinetic studies in animal models or human trials. This compound exhibits lower absorption efficiency than capsanthin, likely due to its epoxide group reducing lipid solubility. Plasma concentration-time curves and fecal excretion analysis are used to calculate bioavailability indices .

Advanced Research Questions

Q. What is the mechanistic role of the 3,6-epoxide group in this compound’s bioactivity?

The epoxide group modulates antioxidant capacity by altering electron distribution in the conjugated system. In vitro assays (e.g., DPPH radical scavenging) show reduced activity compared to non-oxidized capsanthin, suggesting structural modifications impact redox potential. Molecular docking studies can further elucidate interactions with cellular targets like NF-κB or peroxisome proliferator-activated receptors (PPARs) .

Q. How can contradictory data on this compound’s anti-inflammatory effects be resolved?

Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo) or dosage regimes. Researchers should standardize protocols using validated cell lines (e.g., RAW 264.7 macrophages) and measure multiple biomarkers (e.g., IL-6, TNF-α) alongside negative controls. Meta-analyses of existing datasets (e.g., tumor inhibition studies) can clarify dose-response relationships .

Q. What in vitro models are suitable for studying this compound’s interaction with cancer pathways?

Use 3D tumor spheroids or organoids to mimic in vivo conditions. Assays include:

  • Cell viability : MTT or resazurin-based tests.
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Gene expression : qPCR for oncogenes (e.g., EGFR) or tumor suppressors. Co-treatment with metabolic inhibitors (e.g., CYP450 blockers) can isolate epoxide-specific effects .

Methodological Notes and Challenges

  • Nomenclature Issues : The compound is occasionally mislabeled in literature; always verify via IUPAC name (5,8-Epoxy-5,8-dihydro-3,3'-dihydroxy-β,κ-caroten-6'-one) and CAS registry numbers .
  • Data Reproducibility : Include detailed chromatographic conditions (e.g., column type, mobile phase ratios) and purity certifications for reference standards .
  • Contradictory Bioactivity : Address batch-to-batch variability in plant extracts by quantifying co-occurring carotenoids (e.g., capsorubin) that may synergize or antagonize effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.